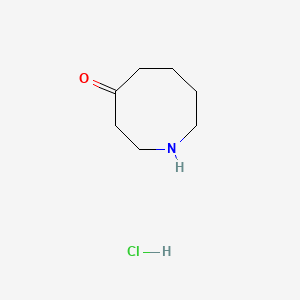
Azocan-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-4-one hydrochloride is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azocan-4-one hydrochloride typically involves the reaction of azocane with hydrochloric acid. One common method is the aza-Michael addition, where azocane reacts with an acrylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of dichloromethane as a solvent and subsequent basification to isolate the product is a common practice .
Análisis De Reacciones Químicas
Types of Reactions
Azocan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to azocane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes and their derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Azocan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which azocan-4-one hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity and the alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Azocane: The parent compound, which lacks the hydrochloride group.
Azetidine: A smaller ring structure with similar properties.
Oxetane: Another heterocyclic compound with oxygen instead of nitrogen.
Uniqueness
Azocan-4-one hydrochloride is unique due to its specific ring size and the presence of the hydrochloride group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where these characteristics are advantageous .
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
azocan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-1-2-5-8-6-4-7;/h8H,1-6H2;1H |
Clave InChI |
MCHPZFUZUYLYSR-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCCC(=O)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


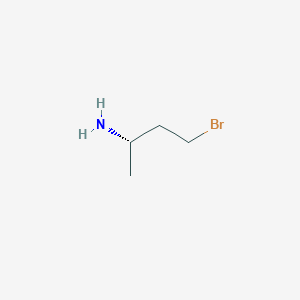
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
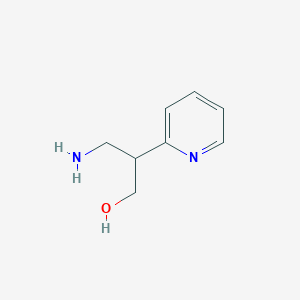
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
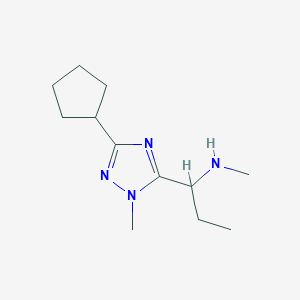
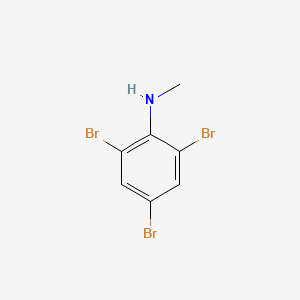
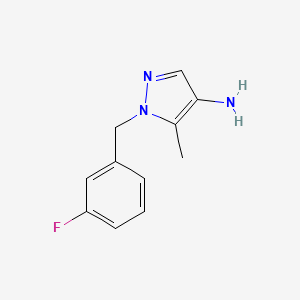
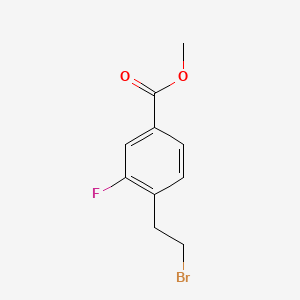
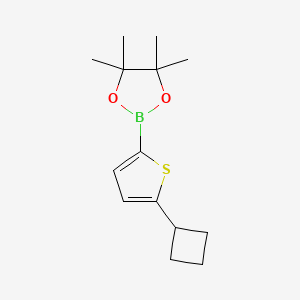
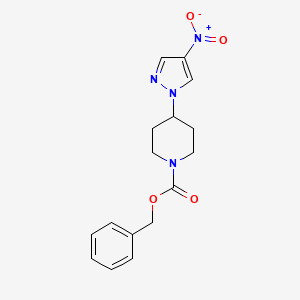
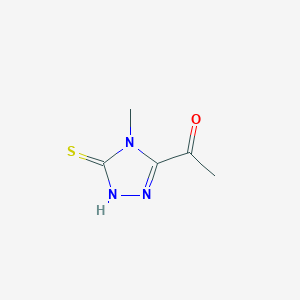
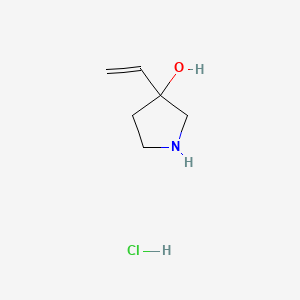
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
